1-[2-(Borolan-1-yl)ethynyl]borolane
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Overview
Description
1-[2-(Borolan-1-yl)ethynyl]borolane is an organoboron compound that features a boron atom bonded to an ethynyl group and another boron atom. This compound is of interest in organic synthesis due to its unique structure and reactivity, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Borolan-1-yl)ethynyl]borolane can be synthesized through various methods, including the reaction of boronic esters with alkynes. One common method involves the use of pinacol boronic esters, which undergo catalytic protodeboronation followed by homologation to introduce the ethynyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Borolan-1-yl)ethynyl]borolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The boron atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce ethyl-substituted borolanes.
Scientific Research Applications
1-[2-(Borolan-1-yl)ethynyl]borolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutic agents.
Medicine: Research into boron-containing compounds has shown potential for applications in drug development, including cancer treatment.
Mechanism of Action
The mechanism by which 1-[2-(Borolan-1-yl)ethynyl]borolane exerts its effects involves the interaction of the boron atoms with other molecules. The boron atoms can form stable complexes with various ligands, facilitating reactions such as cross-coupling. The ethynyl group provides additional reactivity, allowing for the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
1-[2-(Borolan-1-yl)ethynyl]borolane: is similar to other boron-containing compounds such as pinacol boronic esters and boronic acids.
Pinacol Boronic Esters: These compounds are widely used in organic synthesis for their stability and reactivity.
Boronic Acids: Known for their ability to form reversible covalent bonds with diols, boronic acids are used in various chemical and biological applications.
Uniqueness: this compound is unique due to its dual boron-ethynyl structure, which provides distinct reactivity compared to other boron-containing compounds. This makes it a valuable tool in synthetic chemistry and various research applications .
Properties
CAS No. |
62654-59-5 |
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Molecular Formula |
C10H16B2 |
Molecular Weight |
157.9 g/mol |
IUPAC Name |
1-[2-(borolan-1-yl)ethynyl]borolane |
InChI |
InChI=1S/C10H16B2/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-8H2 |
InChI Key |
VEODIWIFAAGHSH-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCC1)C#CB2CCCC2 |
Origin of Product |
United States |
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